

2-Hydrazino-6-(trifluoromethyl)pyridine molecular weight and formula

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Compound of Interest

Compound Name: 2-Hydrazino-6-(trifluoromethyl)pyridine

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Technical Guide: 2-Hydrazino-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazino-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal and agricultural chemistry. The incorporation of the trifluoromethyl group (-CF₃) can substantially alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the core molecular and physical properties of **2-Hydrazino-6-(trifluoromethyl)pyridine**, along with a representative experimental protocol for its application in the synthesis of pyrazole derivatives, a common structural motif in pharmacologically active compounds.

Core Molecular and Physical Properties

The fundamental molecular and physical characteristics of **2-Hydrazino-6-(trifluoromethyl)pyridine** are summarized in the table below. This data is essential for reaction planning, characterization, and safety considerations.

Property	Value
Molecular Formula	C ₆ H ₆ F ₃ N ₃
Molecular Weight	177.13 g/mol
CAS Number	94239-06-2
Melting Point	238-243 °C
Boiling Point	351.9 °C at 760 mmHg

Synthetic Applications: Synthesis of Pyrazole Derivatives

2-Hydrazino-6-(trifluoromethyl)pyridine is a valuable building block for the synthesis of more complex heterocyclic compounds. A primary application is in the synthesis of pyrazole derivatives through cyclocondensation reactions with 1,3-dicarbonyl compounds, such as β -diketones or β -ketoesters. Pyrazoles are a core scaffold in numerous pharmaceutical agents, including anti-inflammatory drugs, analgesics, and kinase inhibitors.

Experimental Protocol: General Procedure for the Synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)-3,5-disubstituted-1H-pyrazoles

This protocol describes a general method for the reaction of **2-Hydrazino-6-(trifluoromethyl)pyridine** with a β -diketone to form a substituted pyrazole.

Materials:

- **2-Hydrazino-6-(trifluoromethyl)pyridine**
- Acyclic or cyclic β -diketone (e.g., acetylacetone, dibenzoylmethane)
- Ethanol (or other suitable solvent such as acetic acid)
- Glacial acetic acid (catalyst, optional)

Procedure:

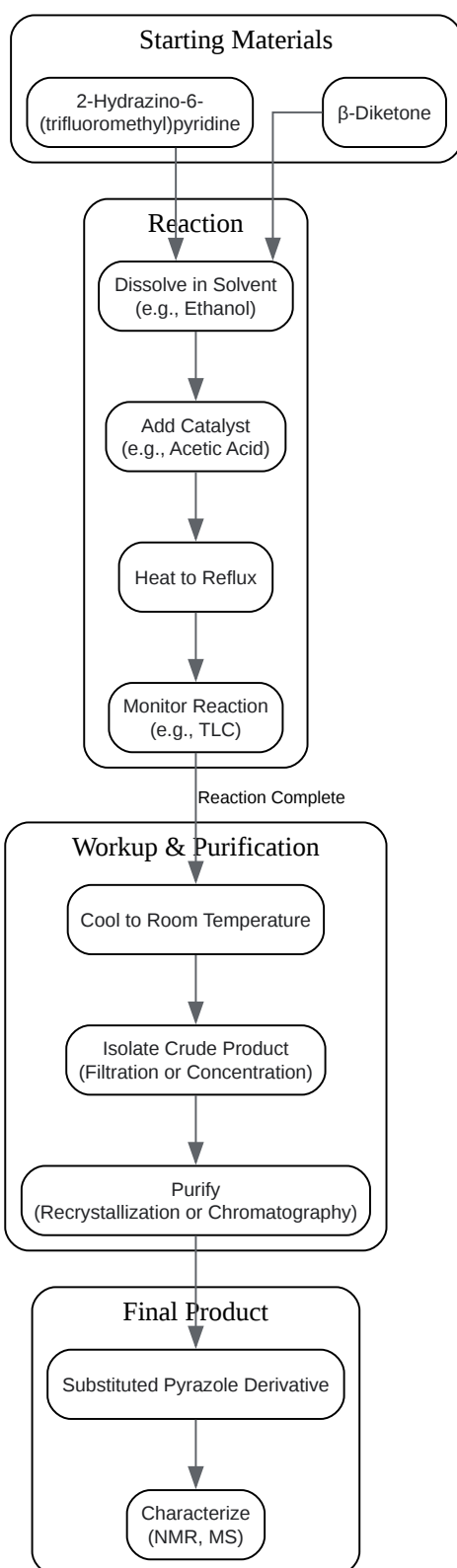
- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **2-Hydrazino-6-(trifluoromethyl)pyridine** (1.0 equivalent) in ethanol.
- Add the β -diketone (1.0-1.2 equivalents) to the solution.
- If required, add a catalytic amount of glacial acetic acid.
- Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- If a precipitate forms, collect the solid product by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the desired pyrazole derivative.

Characterization:

The structure of the synthesized pyrazole derivative should be confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.

Logical Workflow for Pyrazole Synthesis

The following diagram illustrates the logical workflow for the synthesis of pyrazole derivatives from **2-Hydrazino-6-(trifluoromethyl)pyridine**.



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Workflow for the synthesis of pyrazole derivatives.

As **2-Hydrazino-6-(trifluoromethyl)pyridine** is a chemical intermediate, it is not directly involved in biological signaling pathways. Instead, its significance lies in its utility for synthesizing biologically active molecules. The workflow and protocol provided serve as a foundational guide for researchers leveraging this compound in drug discovery and development.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com